
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triphosphinines, which are characterized by the presence of three phosphorus atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure but contain nitrogen atoms instead of phosphorus.
Phosphines: Simple phosphine compounds have one phosphorus atom and are often used as ligands in catalysis.
Phosphine Oxides: These are oxidized derivatives of phosphines and share some reactivity patterns with 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine.
Uniqueness
This compound is unique due to its three phosphorus atoms in a single ring, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and the formation of stable complexes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
210287-38-0 |
|---|---|
Molekularformel |
C18H33P3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,4,6-tris(2-methylbutan-2-yl)-1,3,5-triphosphinine |
InChI |
InChI=1S/C18H33P3/c1-10-16(4,5)13-19-14(17(6,7)11-2)21-15(20-13)18(8,9)12-3/h10-12H2,1-9H3 |
InChI-Schlüssel |
WLQZPSCYNKALDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=PC(=PC(=P1)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
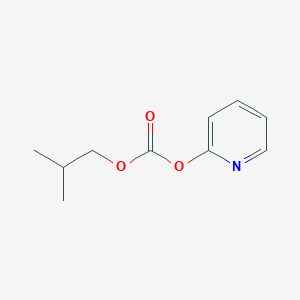
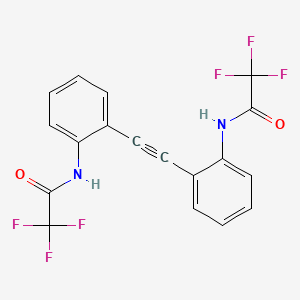
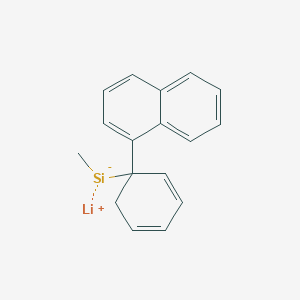


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

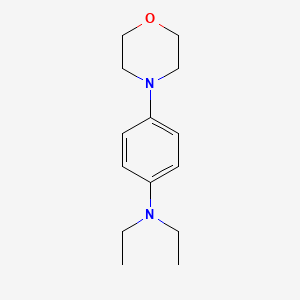
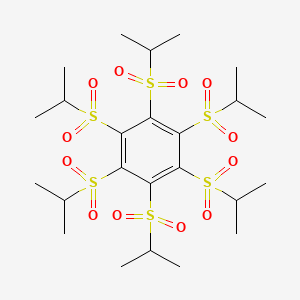
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
